molecular formula C8H12ClNO3S B6192044 4-methanesulfonyl-3-methoxyaniline hydrochloride CAS No. 2648942-02-1

4-methanesulfonyl-3-methoxyaniline hydrochloride

Cat. No.: B6192044
CAS No.: 2648942-02-1
M. Wt: 237.70 g/mol
InChI Key: GDWSBHKOHXZWRI-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-3-methoxyaniline hydrochloride is a chemical building block for research. This compound is an aniline derivative intended for use in scientific research and development as a key building block in organic synthesis . Nitrogen-containing heterocycles and aniline derivatives are fundamental scaffolds in medicinal chemistry, frequently serving as cores in biologically active compounds and approved pharmaceuticals . As a research chemical, this compound can be utilized in the exploration of new synthetic pathways and the development of novel substances. It is strictly for research use in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all safety protocols before use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2648942-02-1

Molecular Formula

C8H12ClNO3S

Molecular Weight

237.70 g/mol

IUPAC Name

3-methoxy-4-methylsulfonylaniline;hydrochloride

InChI

InChI=1S/C8H11NO3S.ClH/c1-12-7-5-6(9)3-4-8(7)13(2,10)11;/h3-5H,9H2,1-2H3;1H

InChI Key

GDWSBHKOHXZWRI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)S(=O)(=O)C.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Methanesulfonyl 3 Methoxyaniline Hydrochloride

Direct Synthesis Approaches to 4-Methanesulfonyl-3-methoxyaniline (B1370894) Hydrochloride

Direct synthesis approaches focus on constructing the final molecule by forming the key sulfonamide bond on a pre-existing aniline (B41778) structure or by modifying a closely related aniline derivative.

Amine-Sulfonyl Chloride Coupling Strategies

A prevalent method for forming sulfonamides involves the reaction of an amine with a sulfonyl chloride. chemrxiv.org This strategy is a cornerstone of medicinal and organic chemistry for creating the robust S-N bond.

Nucleophilic Acylation with Methanesulfonyl Chloride Precursors

The synthesis can be accomplished through the nucleophilic acylation of a corresponding 3-methoxyaniline with methanesulfonyl chloride (MsCl). wikipedia.orgkoreascience.kr In this reaction, the lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride. stackexchange.com This process follows a general addition-elimination mechanism, common for nucleophilic acyl substitutions, resulting in the formation of a new sulfur-nitrogen bond. masterorganicchemistry.com The reaction leads to a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group to form the stable sulfonamide product. masterorganicchemistry.com

Role of Basic Conditions in Condensation Reactions

The condensation reaction between an aniline and a sulfonyl chloride liberates hydrogen chloride (HCl) as a byproduct. researchgate.net To drive the reaction to completion and prevent the protonation of the starting aniline (which would render it non-nucleophilic), a non-nucleophilic base is typically employed. researchgate.netchemistryviews.org Tertiary amines such as pyridine (B92270) or triethylamine (B128534) are commonly used to neutralize the HCl as it is formed. researchgate.net The base abstracts the proton from the nitrogen atom in the intermediate stage, facilitating the elimination of the chloride leaving group and promoting the formation of the final sulfonamide product. chemrxiv.orgresearchgate.net

Table 1: Common Bases in Sulfonylation Reactions

BaseRoleReference Example
PyridineActs as a base to neutralize HCl and can also serve as a catalyst.Used in the synthesis of N-(4-Acetamidobenzensulfonyl)-1,2,3,4-tetrahydro-8-quinolinol. researchgate.net
TriethylamineA non-nucleophilic base used to scavenge HCl produced during the reaction.Mentioned as a base for capturing hydrogen chloride.
N-methylpiperidineEmployed as a base to control regioselectivity in the sulfonylation of pyridine. chemrxiv.orgUsed to achieve high C4-selectivity in pyridine sulfonylation. chemistryviews.orgchemrxiv.org

Derivatization from Precursor Anilines

An alternative to direct sulfonylation of the amine is the synthesis from precursors where the aniline functionality or the sulfonyl group is installed in a separate step.

Synthesis via Nitrobenzene Reduction and Rearrangement

A widely used and effective method for preparing anilines involves the reduction of a corresponding nitroaromatic compound. chemistrysteps.com For the synthesis of 4-methanesulfonyl-3-methoxyaniline, this would begin with a precursor such as 1-methoxy-2-(methylsulfonyl)-4-nitrobenzene. The nitro group (-NO₂) is a strong electron-withdrawing group that can be readily reduced to a primary amino group (-NH₂).

Several reducing systems are effective for this transformation. Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst like palladium on carbon (Pd/C) is a clean and efficient method. chemicalbook.com Other common reagents include metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). chemistrysteps.com

Table 2: Comparison of Nitro Group Reduction Methods

Reagent/CatalystConditionsYieldReference Example
H₂ / 10% Pd-CMethanol (B129727), atmospheric pressure65%Reduction of 1-methanesulfonyl-4-nitro-benzene.
H₂ / 10% Pd-CMethanol, 1 atm, 16h100%Synthesis of 4-methoxy-3-methylphenylamine. chemicalbook.com
Sn / HClAcidic medium-General method for aniline preparation. chemistrysteps.com
Fe / HClAcidic medium-General method for aniline preparation. chemistrysteps.com
Transformation of Methylthio Moieties to Methylsulfonyl Groups

Another synthetic route involves starting with a precursor containing a methylthio (-SCH₃) group, which is subsequently oxidized to the target methylsulfonyl (-SO₂CH₃) group. nih.gov This approach allows for the introduction of the sulfur atom at an earlier stage, followed by oxidation to the desired higher oxidation state. The oxidation of a thioether to a sulfone proceeds in two stages, first to a sulfoxide (B87167) and then to the sulfone.

Indirect Synthetic Pathways Involving Related Analogues

Indirect synthetic pathways often provide a robust and scalable approach to complex molecules like 4-methanesulfonyl-3-methoxyaniline hydrochloride. These methods typically involve the sequential construction and modification of simpler, related analogues, allowing for controlled introduction of the required functional groups.

A critical step in the synthesis of many sulfonyl-containing aromatic compounds is the formation of a sulfonyl chloride intermediate. Oxidative chlorination of thiols presents a direct and efficient method for creating these intermediates. Various reagent systems have been developed to achieve this transformation under mild conditions.

One highly effective method involves the use of hydrogen peroxide (H₂O₂) in combination with thionyl chloride (SOCl₂). organic-chemistry.orgnih.gov This system facilitates the direct oxidative conversion of a wide range of thiols—including aromatic, heterocyclic, and aliphatic variants—to their corresponding sulfonyl chlorides. organic-chemistry.org The reaction is typically rapid, often completing in minutes, and proceeds with high yields and purity, avoiding the need for harsh reagents. organic-chemistry.org The versatility of this method is highlighted by its chemoselectivity, as it tolerates other functional groups like alcohols and esters. organic-chemistry.org

Another approach utilizes a mixture of a nitrate (B79036) salt, such as potassium nitrate (KNO₃), and chlorotrimethylsilane (B32843) (TMS-Cl). acs.org This combination serves as a mild and efficient reagent for the oxidative chlorination of both thiols and disulfides, converting them into sulfonyl chlorides in excellent yields. acs.org The process is generally clean, and in many cases, the product can be isolated with high purity simply by removing the solvent. acs.org

Other notable reagent systems for this transformation include:

N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl): Provides a smooth oxidation of thiols to sulfonyl chlorides in good yields. organic-chemistry.org

NCS, tetrabutylammonium (B224687) chloride, and water: Allows for the in-situ preparation of sulfonyl chlorides from thiols. organic-chemistry.org

Zirconium tetrachloride (ZrCl₄) and H₂O₂: An efficient system for the direct conversion of thiols and disulfides to sulfonyl chlorides under mild conditions with very short reaction times. organic-chemistry.org

These oxidative methods provide foundational strategies for generating the methanesulfonyl chloride precursors necessary for subsequent steps in the synthesis of the target aniline.

Table 1: Comparison of Reagent Systems for Oxidative Chlorination of Thiols

Reagent System Substrates Key Advantages
H₂O₂ / SOCl₂ Aromatic, heterocyclic, aliphatic thiols Fast reaction times, high yields, mild conditions, cost-effective. organic-chemistry.orgorganic-chemistry.org
KNO₃ / TMS-Cl Thiols, disulfides Mild conditions, high selectivity, clean reactions, high purity products. acs.org
NCS / HCl Thiols Good yields. organic-chemistry.org
ZrCl₄ / H₂O₂ Thiols, disulfides High yields, very short reaction times, mild conditions. organic-chemistry.org

The construction of sulfonyl-containing aromatic amines often requires a multistep sequence to correctly install the sulfonyl and amino groups with the desired regiochemistry. A common strategy involves introducing the sulfonyl group onto a nitrated aromatic ring, followed by the reduction of the nitro group to an amine.

For instance, a typical synthesis of a 4-(methylsulfonyl)aniline (B1202210) analogue begins with a starting material like 1-methanesulfonyl-4-nitro-benzene. The critical final step in this sequence is the reduction of the nitro group. This is commonly achieved through catalytic hydrogenation. The nitro compound is dissolved in a solvent such as methanol and hydrogenated over a palladium on carbon (Pd/C) catalyst at atmospheric pressure. The reaction proceeds until hydrogen uptake ceases, after which the catalyst is filtered off, and the solvent is evaporated. The resulting crude product, 4-methanesulphonyl-phenylamine, can then be purified by recrystallization.

Protecting groups are frequently employed in these multistep syntheses to prevent unwanted side reactions with the highly reactive amino group. The amine functionality is often protected as an amide (e.g., acetanilide) at the beginning of the synthesis. The less reactive amide group allows for subsequent reactions, such as chlorosulfonylation, to occur at other positions on the aromatic ring without interference. The protecting group is then removed in the final step of the sequence to reveal the desired amine. This strategy ensures better control over the reaction and avoids the formation of undesired byproducts.

Flow chemistry offers a modern approach to multistep synthesis, enabling the integration of several reaction steps into a single continuous sequence. syrris.jp In this paradigm, reactants are pumped through columns containing immobilized reagents and catalysts, eliminating the need for traditional work-ups and purifications between steps. This method can significantly accelerate the synthesis of complex molecules by automating the process and allowing for the rapid production of a pure product. syrris.jp

Advanced Synthetic Techniques and Methodological Innovations

Recent advancements in organic synthesis have introduced powerful catalytic methods for forming carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, which are central to the structure of this compound.

Palladium catalysis has become an indispensable tool for the formation of C-N and C-S bonds, offering direct routes to functionalized aromatic compounds.

More directly relevant to the synthesis of sulfonyl-containing aromatics is palladium-catalyzed sulfonylation. These reactions create C-S bonds by coupling aryl halides or triflates with a sulfur source. One established method involves the coupling of aryl halides with sulfinic acid salts. organic-chemistry.org The success of this reaction often depends on the choice of ligand, with rigid bidentate ligands like Xantphos being crucial for achieving high yields. organic-chemistry.org This methodology provides a versatile route to unsymmetrical diaryl sulfones. organic-chemistry.org

Another innovative one-pot protocol involves the palladium-catalyzed sulfination of aryl halides using potassium metabisulfite (B1197395) as the sulfur dioxide source, followed by reaction with an alkylating agent to form the sulfone. acs.org This process operates under mild conditions and is compatible with a wide range of functional groups and nitrogen-containing heterocycles, making it highly valuable for medicinal chemistry applications. acs.org Furthermore, heterocyclic allylsulfones can serve as latent sulfinate reagents in palladium-catalyzed cross-coupling reactions with aryl halides, offering a stable and versatile alternative to traditional sulfinate salts. acs.org

Table 2: Overview of Palladium-Catalyzed C-S Bond Formation Reactions

Reaction Type Coupling Partners Catalyst/Ligand System Key Features
Sulfonylation Aryl Halides + Sulfinic Acid Salts Palladium Catalyst / Xantphos Forms unsymmetrical diaryl sulfones; ligand choice is critical. organic-chemistry.org
Sulfination/Alkylation Aryl Halides + K₂S₂O₅ + Alkyl Halide Palladium Catalyst One-pot synthesis of sulfones; mild conditions; broad scope. acs.org
Cross-Coupling Aryl Halides + Heterocyclic Allylsulfones Palladium(0) Catalyst Allylsulfones act as stable sulfinate surrogates. acs.org

Copper-catalyzed reactions represent a cost-effective and sustainable alternative to palladium-based methods for C-S bond formation. These reactions are particularly effective for the synthesis of aryl sulfones and sulfonamides.

One notable strategy is the copper-mediated C(sp²)-H sulfonylation, which directly functionalizes a C-H bond on an aromatic ring. For example, the sulfonylation of benzaldehydes can be achieved using sulfinate salts with a copper catalyst. This reaction can utilize a transient directing group, formed in-situ from an amine catalyst, to guide the sulfonylation to a specific position. This approach demonstrates the potential of using earth-abundant metals like copper to promote C-H functionalization without the need for pre-installed directing groups.

Copper catalysts are also highly effective in coupling amines with various sulfonylating agents. Thiosulfonates, for example, can be directly coupled with amines in the presence of a copper catalyst to generate sulfonamides in good yields. The proposed mechanism involves the formation of a sulfinate anion and a sulfenamide, followed by a copper-mediated reductive elimination to form the final product.

Furthermore, biomass-derived heterogeneous copper catalysts have been developed for the sulfonylation of aniline derivatives with sodium sulfinates. These catalysts are recyclable and operate efficiently at room temperature, offering an environmentally friendly and energy-efficient method for synthesizing sulfonylated anilines. The reaction proceeds via a radical pathway and demonstrates excellent tolerance for various functional groups.

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of complex organic molecules, including substituted anilines. The focus is on reducing waste, minimizing energy consumption, and using less hazardous materials. For the synthesis of molecules like this compound, this involves exploring novel solvent systems and reaction conditions that offer a better environmental profile than conventional methods.

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents with unique properties that make them attractive for organic synthesis. researchgate.net DESs are mixtures of two or more components, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (such as urea, glycerol, or carboxylic acids), which, when mixed in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of its individual components. mdpi.com Their advantages include low volatility, non-flammability, biodegradability, low cost, and ease of preparation. researchgate.netresearchgate.net

While direct research on the synthesis of this compound using DES has not been documented in the available literature, the application of DES in the synthesis of structurally related compounds, such as (hetero)aryl sulfones and in reactions involving anilines, suggests their potential utility. rsc.orgresearchgate.net For instance, DESs have been successfully employed as sustainable media for multicomponent sulfonylation reactions. rsc.org A choline chloride/p-toluenesulfonic acid-based DES has been utilized for the selective oxidation of sulfides, a key transformation in the synthesis of sulfones. researchgate.net

The synthesis of this compound involves the formation of a C-S bond to create the sulfone group and the presence of an aniline moiety. DESs have been shown to be effective media for such transformations. For example, a sustainable synthesis of sulfonamides has been developed using choline chloride-based DESs, reacting amines with sulfonyl chlorides. uniba.it This suggests that a similar approach could be adapted for the sulfonylation of a precursor to 4-methanesulfonyl-3-methoxyaniline.

Hypothetically, a DES could be employed in the final steps of the synthesis of 4-methanesulfonyl-3-methoxyaniline. The table below illustrates a potential reaction scheme and the types of DES that could be investigated based on literature precedents for similar transformations.

Table 1: Hypothetical Application of Deep Eutectic Solvents in the Synthesis of a 4-Methanesulfonyl-3-methoxyaniline Precursor

Hydrogen Bond AcceptorHydrogen Bond DonorMolar RatioPotential Role in Synthesis
Choline ChlorideUrea1:2As a solvent and catalyst for the sulfonylation step.
Choline ChlorideGlycerol1:2As a biodegradable reaction medium for C-S bond formation.
Choline ChlorideMalonic Acid1:1As an acidic catalyst and solvent to promote the reaction.

The use of DES could not only provide a greener solvent alternative but also, in some cases, enhance reaction rates and selectivity due to the unique solvation properties and potential catalytic activity of the DES itself. acs.org

Another important green chemistry strategy is the implementation of solvent-free or reduced-solvent reaction conditions. These methods reduce or eliminate the use of organic solvents, which are often a major source of waste and environmental contamination in chemical processes. semanticscholar.org Mechanochemistry, which involves conducting reactions in the solid state through grinding or milling, is a prominent solvent-free technique. mdpi.com

While no specific studies on the solvent-free synthesis of this compound are available, the successful application of these techniques to related reactions underscores their potential. For instance, the mechanochemical synthesis of aromatic sulfonamides has been demonstrated, showcasing a solvent-free approach to forming the crucial sulfonamide bond. rsc.org This method utilizes mechanical energy to initiate and sustain the chemical reaction, often leading to high yields and reduced reaction times. rsc.org

Similarly, solvent-free methods for the sulfonylation of anilines have been reported, reacting anilines with p-toluenesulfonyl chloride at room temperature without any solvent. semanticscholar.org This indicates that the introduction of a sulfonyl group onto an aniline derivative, a key step in the synthesis of the target compound, can be achieved under solvent-free conditions. These reactions are often highly efficient and can proceed rapidly. nih.gov

The potential for a solvent-free synthesis of a precursor to 4-methanesulfonyl-3-methoxyaniline could involve the solid-state reaction of a suitable aniline derivative with a sulfonylating agent. The table below outlines a hypothetical comparison of a conventional solvent-based approach with a potential solvent-free method for a key synthetic step.

Table 2: Comparison of Conventional vs. Hypothetical Solvent-Free Sulfonylation

ParameterConventional Solvent-Based MethodHypothetical Solvent-Free Method
Solvent Dichloromethane, Dioxane, or AcetonitrileNone (Mechanochemical or solid-state)
Catalyst/Base Pyridine or TriethylaminePotentially catalyst-free or solid catalyst
Temperature Often requires heatingRoom temperature or localized heating from milling
Work-up Solvent extraction and purificationDirect isolation or simple washing
Waste Generation High (from solvent and base)Minimal

Mechanistic Investigations of Reactions Involving 4 Methanesulfonyl 3 Methoxyaniline Hydrochloride

Fundamental Reaction Mechanisms

The fundamental reaction mechanisms for an aromatic compound like 4-methanesulfonyl-3-methoxyaniline (B1370894) hydrochloride primarily involve substitutions on the aromatic ring. The nature of these substitutions, whether nucleophilic or electrophilic, is dictated by the electronic character of the substituents.

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aromatic compounds bearing strong electron-withdrawing groups. nih.govscranton.edu The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govscranton.edu

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of potent electron-withdrawing substituents, which are capable of stabilizing the negative charge of the Meisenheimer intermediate through resonance. nih.gov The methanesulfonyl (-SO2CH3) group present in 4-methanesulfonyl-3-methoxyaniline hydrochloride is a powerful electron-withdrawing group, thus activating the ring for nucleophilic attack. The substitution is most favorable when the electron-withdrawing group is positioned ortho or para to the leaving group.

In the context of this compound, if a suitable leaving group were present at a position ortho or para to the methanesulfonyl group, the molecule would be susceptible to SNAr. The mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of the tetrahedral Meisenheimer complex. nih.gov This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing methanesulfonyl group. The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substituted product. The stability of the Meisenheimer complex is the key to this reaction pathway. nih.gov

Table 1: Factors Influencing SNAr Reactions
FactorDescriptionRelevance to this compound
Electron-Withdrawing Group (EWG) Activates the ring by stabilizing the negative charge of the intermediate.The methanesulfonyl (-SO2CH3) group is a strong EWG, making SNAr reactions plausible.
Leaving Group (LG) A good leaving group (e.g., halide) is required to be displaced.The molecule itself does not have a typical leaving group, but derivatives could.
Nucleophile A strong nucleophile is required to initiate the attack.Various nucleophiles (e.g., alkoxides, amines) could potentially react.
Solvent Polar aprotic solvents are often used to solvate the cation without hindering the nucleophile.Reaction conditions would need to be optimized accordingly.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The existing substituents on the ring determine both the rate of reaction and the position of the incoming electrophile. masterorganicchemistry.com Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directors. masterorganicchemistry.com

In this compound, there are three substituents to consider:

Methoxy (B1213986) group (-OCH3): This is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring via resonance. youtube.comresearchgate.net

Amino group (-NH2): In the free base form, the amino group is a very strong activating group and an ortho-, para-director. However, as the hydrochloride salt, the amino group is protonated to form the anilinium ion (-NH3+). The -NH3+ group is a strong deactivating group and a meta-director because of its powerful electron-withdrawing inductive effect.

Methanesulfonyl group (-SO2CH3): This is a strong deactivating group and a meta-director due to its strong electron-withdrawing inductive and resonance effects. libretexts.org

The outcome of an electrophilic substitution reaction on this molecule is determined by the competition between these directing effects. The -NH3+ and -SO2CH3 groups are both deactivating and meta-directing, while the -OCH3 group is activating and ortho-, para-directing. Generally, activating groups have a stronger directing effect than deactivating groups. Therefore, the methoxy group will be the dominant directing group.

The positions ortho and para to the methoxy group are C2 and C6 (ortho) and C5 (para).

Position C2 is sterically hindered by the adjacent methoxy and anilinium groups.

Position C6 is also sterically hindered by the adjacent anilinium group.

Position C5 is para to the methoxy group and meta to both the anilinium and methanesulfonyl groups.

Given these factors, electrophilic attack is most likely to occur at the C5 position, which is activated by the para-methoxy group and is the meta position relative to the two deactivating groups.

Table 2: Directing Effects of Substituents in this compound
Substituent (Position)ClassificationDirecting EffectPositions Directed To
-OCH3 (at C3)ActivatingOrtho, ParaC2, C4, C6
-NH3+ (at C1)DeactivatingMetaC3, C5
-SO2CH3 (at C4)DeactivatingMetaC2, C6

Compounds containing a methanesulfonyl group with an adjacent alpha-hydrogen can, under basic conditions, undergo elimination reactions to form highly reactive intermediates called sulfenes (R-CH=SO2). acs.org This typically occurs through an E1cb (Elimination, Unimolecular, conjugate Base) mechanism.

The formation of sulfene from a methanesulfonyl compound involves the deprotonation of the carbon alpha to the sulfonyl group by a base, forming a carbanion. This is the rate-determining step. The subsequent rapid elimination of a leaving group from the beta-position (in this case, from the aromatic ring, which is not a typical sulfene formation pathway) or rearrangement leads to the sulfene intermediate. More commonly, sulfenes are generated from methanesulfonyl chloride in the presence of a tertiary amine. acs.orgiaea.org

While the direct formation of a sulfene from the aromatic ring of 4-methanesulfonyl-3-methoxyaniline is not a standard pathway, reactions involving the methanesulfonyl group itself are possible. For instance, if the compound were used as a precursor in a synthesis where the aniline (B41778) or another part of the molecule is modified to create a leaving group adjacent to the methyl of the methanesulfonyl group, sulfene-mediated pathways could become relevant. In the absence of such modifications, direct sulfene formation from the stable aromatic system is unlikely. However, elimination of the entire methanesulfonyl group as methanesulfinic acid can occur under certain reductive or basic conditions. nih.gov

Radical Reaction Pathways and Intermediates

In addition to ionic pathways, reactions involving radical intermediates can be significant, particularly for compounds with sulfonyl groups. These reactions are often initiated by light, heat, or radical initiators.

The methanesulfonyl radical (CH3SO2•) is a key intermediate in various radical reactions. researchgate.net It can be generated from several precursors, including methanesulfonyl chloride or methanesulfinic acid, through processes like pulse radiolysis or photochemical initiation. acs.orgrsc.org For example, the reaction of α-hydroxyl alkyl radicals with methanesulfonyl chloride can produce the methanesulfonyl radical via an electron-transfer process. acs.org

Once generated, the methanesulfonyl radical is a reactive species. It can participate in several types of reactions:

Addition to Multiple Bonds: Methanesulfonyl radicals can add to carbon-carbon double and triple bonds. For instance, the rate constant for the addition of CH3SO2• to acrolein has been measured at 4.9 × 10^9 M−1 s−1. acs.org

Hydrogen Abstraction: While less common than addition reactions, sulfonyl radicals can abstract hydrogen atoms from suitable donors.

Oxidation/Reduction: Methanesulfonyl radicals can act as oxidizing agents, as seen in their reactions with species like ascorbate and sulfite. rsc.org

In the context of this compound, radical reactions could be initiated at the methanesulfonyl group under appropriate conditions (e.g., UV irradiation, presence of radical initiators), leading to the formation of a methanesulfonyl radical and an aryl radical.

Sulfur-centered radicals can participate in and propagate radical chain reactions, particularly in the presence of oxygen. nih.gov The oxidation of sulfur-containing compounds often proceeds through such mechanisms.

A potential radical chain oxidation process involving the methanesulfonyl group can be initiated by the formation of a radical species. In the presence of molecular oxygen, this can lead to the formation of a methylsulfonylperoxyl radical (CH3S(O2)OO•). rsc.org This peroxyl radical is a highly reactive oxidizing agent that can propagate a chain reaction.

The proposed chain propagation steps would be:

Initiation: Formation of an initial radical from the substrate or an initiator.

Propagation Step 1: The initial radical reacts with O2 to form a peroxyl radical (e.g., CH3SO2• + O2 → CH3SO2OO•).

Propagation Step 2: The peroxyl radical abstracts a hydrogen atom from a substrate molecule, generating a new radical and an oxidized product (e.g., a hydroperoxide). This new radical can then continue the chain.

Such chain reactions can lead to the efficient oxidation of the substrate. rsc.orgwiley-vch.de For this compound, such oxidative processes could lead to degradation of the molecule, potentially affecting the aromatic ring or the other substituents, depending on the reaction conditions and the specific radical species involved.

Influence of Oxidizing Agents on Reaction Mechanisms

The oxidation of anilines and their derivatives can proceed through various mechanistic pathways, often dictated by the nature of the oxidizing agent and the substitution pattern on the aromatic ring. While specific studies on the oxidation of this compound are not extensively detailed in the available literature, the electrochemical oxidation of aniline derivatives provides a general mechanistic framework. The process typically involves the initial loss of an electron from the aniline to form a radical cation. mdpi.comnih.gov Subsequent reactions of this intermediate are highly dependent on the reaction conditions and the structure of the aniline.

For aniline itself, electrochemical oxidation can lead to polymerization, forming polyaniline, a conductive polymer. The mechanism involves the coupling of radical cations. In the case of substituted anilines, the presence of electron-donating or electron-withdrawing groups, such as the methoxy and methanesulfonyl groups in the title compound, significantly influences the stability and reactivity of the radical cation intermediate. The methoxy group, being electron-donating, can stabilize the radical cation, while the methanesulfonyl group, being electron-withdrawing, can destabilize it. This interplay of electronic effects can direct the subsequent reaction pathways, potentially leading to the formation of dimers, oligomers, or quinone-imine structures. researchgate.net

The chemical oxidation of anilines can be categorized as either non-selective or selective. Strong oxidizing agents like potassium permanganate can lead to non-selective oxidation, potentially resulting in the formation of nitrobenzene from aniline. The specific influence of various oxidizing agents on this compound would be a subject for detailed experimental investigation to elucidate the precise mechanistic pathways and resulting products.

Cascade and Multicomponent Reaction Mechanisms

Cascade and multicomponent reactions offer efficient synthetic routes to complex molecules from simple starting materials in a single operation. These reactions are characterized by a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step.

Intramolecular Cyclization Mechanisms

Intramolecular cyclization is a key step in many cascade reactions for the synthesis of heterocyclic compounds. For derivatives of 4-methanesulfonyl-3-methoxyaniline, the aniline nitrogen can act as a nucleophile to attack an electrophilic center within the same molecule, leading to the formation of a new ring.

One-pot acid-catalyzed hydrolysis of N-cyano sulfoximines followed by intramolecular cyclocondensation provides a pathway to thiadiazine 1-oxides. acs.org This type of reaction, when applied to a suitably functionalized derivative of 4-methanesulfonyl-3-methoxyaniline, could proceed through the formation of an NH-sulfoximine intermediate, which then undergoes intramolecular cyclization. acs.org The reaction mechanism involves the initial hydrolysis of the cyano group to generate a more reactive intermediate that readily cyclizes.

Ring Expansion and Rearrangement Processes

Ring expansion and rearrangement reactions provide powerful tools for the synthesis of medium-sized and macrocyclic sulfonamides from smaller ring precursors. These processes often involve a cascade of bond-breaking and bond-forming events.

One strategy for ring expansion involves the reduction of a nitro group to an aniline, which then initiates an intramolecular rearrangement and ring expansion sequence. whiterose.ac.uk This methodology has been successfully applied to the synthesis of various cyclic sulfonamides. For a derivative of 4-methanesulfonyl-3-methoxyaniline incorporated into a lactam structure, a similar nitro reduction-initiated ring expansion could be envisioned. The mechanism would involve the formation of an aniline intermediate that cyclizes and subsequently rearranges to form a larger ring. whiterose.ac.uk

Another relevant rearrangement is the conversion of N-aryl sulfamates to para-sulfonyl anilines. Mechanistic studies, including kinetic isotope experiments, have confirmed that this rearrangement proceeds through an intermolecular mechanism involving the formation of a key N(sp²)-SO₃ intermediate. nih.gov Under thermal conditions, sulfur trioxide is released from the N-sulfamate and then undergoes an electrophilic aromatic substitution reaction with the aniline. nih.gov The regioselectivity of this process can be influenced by steric and electronic factors.

The following table summarizes the key aspects of these rearrangement and ring expansion mechanisms:

Reaction TypeInitiating StepKey IntermediateMechanism
Nitro Reduction-Initiated Ring ExpansionReduction of a nitro group to an anilineAniline intermediateIntramolecular cyclization and rearrangement
N-Aryl Sulfamate to para-Sulfonyl AnilineThermal activationN(sp²)-SO₃Intermolecular electrophilic aromatic substitution

Dipolar Cycloadditions Involving Azide Chemistry

1,3-Dipolar cycloaddition reactions are powerful methods for the construction of five-membered heterocyclic rings. The reaction between an organic azide (the 1,3-dipole) and a dipolarophile (such as an alkene or alkyne) is a well-established example of this reaction class. youtube.com

The cycloaddition of N-sulfonyl azides with terminal alkynes can be catalyzed by copper(I) to selectively generate N-sulfonyl-1,2,3-triazoles. The mechanism involves the formation of a 5-cuprated triazole intermediate. The stability of this intermediate is crucial in determining the reaction outcome. Electron-withdrawing groups, such as a sulfonyl group, can destabilize this intermediate, potentially leading to alternative reaction pathways like the formation of ketenimines. However, the use of specific ligands can stabilize the intermediate and favor the formation of the triazole product. nih.gov

A cascade reaction involving a sulfonylation and a [2+3]-cycloaddition has been developed for the synthesis of disulfonylpyrroles. In this process, an arylsulfonyl methyl isocyanide acts as both a sulfonyl source and a 1,3-dipolar reagent. nih.gov A plausible mechanism involves the initial elimination of HBr from a gem-dibromoalkene to form an acetylene bromide, which is then sulfonylated. A subsequent elimination and [2+3]-cycloaddition with another molecule of the isocyanide yields the final pyrrole (B145914) product. nih.gov This demonstrates the potential for cascade processes that incorporate dipolar cycloaddition steps.

DipolarophileCatalyst/ConditionsProductMechanistic Feature
Terminal AlkyneCopper(I) with prolinamide ligandN-Sulfonyl-1,2,3-triazoleStabilization of 5-cuprated triazole intermediate
gem-DibromoalkeneCs₂CO₃, 100 °C2,4-DisulfonylpyrroleCascade sulfonylation/[2+3]-cycloaddition

Advanced Spectroscopic and Diffraction Characterization of 4 Methanesulfonyl 3 Methoxyaniline Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy is typically the first step in structural analysis, offering critical insights into the number and type of hydrogen atoms present in a molecule. For 4-methanesulfonyl-3-methoxyaniline (B1370894) hydrochloride, the ¹H NMR spectrum is expected to display distinct signals corresponding to the aromatic protons and the protons of the methoxy (B1213986) and methanesulfonyl functional groups.

The aniline (B41778) moiety, being protonated in the hydrochloride salt, influences the chemical shifts of the aromatic protons. The spectrum would feature signals for the three aromatic protons on the substituted benzene (B151609) ring. Their chemical shifts and coupling patterns are dictated by the electronic effects of the methoxy (-OCH₃), methanesulfonyl (-SO₂CH₃), and ammonium (B1175870) (-NH₃⁺) groups. The electron-donating methoxy group and the electron-withdrawing sulfonyl and ammonium groups create a specific electronic environment that deshields the aromatic protons to varying degrees. core.ac.uk

The protons of the methoxy group would typically appear as a sharp singlet, while the protons of the methanesulfonyl group would also present as a distinct singlet, usually at a different chemical shift. The protons of the ammonium group often appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Purity assessment is also a key application of ¹H NMR. The integration of the signal areas allows for the quantification of the relative number of protons, confirming the structural integrity of the compound. The presence of unexpected signals can indicate impurities, which can be identified and quantified.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Methanesulfonyl-3-methoxyaniline Cation Predicted values are based on standard substituent effects in DMSO-d₆.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H (C2-H) ~7.5 d ~2
Aromatic-H (C6-H) ~7.4 dd ~8, 2
Aromatic-H (C5-H) ~7.2 d ~8
Methoxy (-OCH₃) ~3.9 s -
Methanesulfonyl (-SO₂CH₃) ~3.2 s -

(s = singlet, d = doublet, dd = doublet of doublets)

While ¹H NMR reveals information about protons, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in 4-methanesulfonyl-3-methoxyaniline hydrochloride would give rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the six aromatic carbons are influenced by the attached substituents. The carbon atom bonded to the nitrogen (C4) and the carbon bonded to the methoxy group (C3) would show significant shifts due to the electronic effects of these groups. Similarly, the carbon attached to the methanesulfonyl group (C1) would be clearly identifiable. The remaining aromatic carbons (C2, C5, C6) would appear at chemical shifts characteristic of substituted benzene rings. The spectrum would also feature two distinct signals in the aliphatic region corresponding to the methoxy carbon and the methanesulfonyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Methanesulfonyl-3-methoxyaniline Cation Predicted values are based on standard substituent effects in DMSO-d₆.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-4 (C-NH₃⁺) ~145
Aromatic C-3 (C-OCH₃) ~155
Aromatic C-1 (C-SO₂CH₃) ~138
Aromatic C-5 ~125
Aromatic C-6 ~120
Aromatic C-2 ~110
Methoxy (-OCH₃) ~56

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, specialized 2D NMR techniques are employed. ipb.pt These experiments reveal correlations between different nuclei, providing a complete picture of the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, which is invaluable for assigning adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached, allowing for the definitive assignment of protonated carbons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule.

For compounds containing nitrogen, ¹⁵N NMR can also be a valuable tool, providing direct information about the electronic environment of the nitrogen atom. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula.

For 4-methanesulfonyl-3-methoxyaniline, the neutral molecule has the formula C₈H₁₁NO₃S. In the mass spectrometer, it is typically analyzed as the protonated molecule, [M+H]⁺, with the formula C₈H₁₂NO₃S⁺. HRMS would be used to measure the exact mass of this ion and compare it to the theoretically calculated mass, providing strong evidence for the compound's identity.

Table 3: HRMS Data for 4-Methanesulfonyl-3-methoxyaniline Cation

Ion Formula Calculated Exact Mass (m/z) Method

The choice of ionization technique is crucial for successfully analyzing a compound by mass spectrometry. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common "soft" ionization methods that are well-suited for analyzing organic molecules like this compound.

Electrospray Ionization (ESI): ESI is particularly effective for molecules that are already charged in solution or are polar and can be easily protonated or deprotonated. Since this compound is a salt, it exists in an ionized state in polar solvents, making ESI an ideal ionization method. This technique typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly providing molecular weight information.

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds. In APCI, the sample is vaporized, and ionization occurs in the gas phase through reactions with reagent ions. While ESI is likely the primary choice for this compound, APCI could serve as a complementary technique. Studies have shown that APCI can sometimes be less susceptible to matrix effects compared to ESI, which can be an advantage when analyzing samples in complex mixtures. researchgate.net The choice between ESI and APCI can depend on the specific analytical challenge, such as the sample matrix and the required sensitivity. spectroscopyonline.com

Application in Mechanistic Pathway Elucidation

Substituted anilines are fundamental tools in the elucidation of reaction mechanisms, primarily due to the significant influence of their substituent groups on the electron density of the aromatic ring and the reactivity of the amino group. allen.inwisdomlib.org The this compound molecule, featuring both an electron-donating methoxy (-OCH₃) group and a strong electron-withdrawing methanesulfonyl (-SO₂CH₃) group, serves as an excellent model for studying complex electronic effects in electrophilic substitution and other reactions. byjus.com

The amino group (-NH₂) is a powerful activating ortho-, para-director in electrophilic aromatic substitution reactions. However, in its protonated anilinium form (-NH₃⁺), as present in the hydrochloride salt, it becomes a deactivating, meta-directing group. byjus.comlibretexts.org In an acidic medium, an equilibrium exists between the anilinium ion and the free aniline. The interplay between the activating -OCH₃ group at the 3-position and the deactivating -SO₂CH₃ group at the 4-position, combined with the state of the amino group, allows for nuanced investigations into regioselectivity and reaction kinetics.

By analyzing the product distribution and reaction rates of electrophilic substitutions (e.g., halogenation, nitration) using this substrate, researchers can dissect the directing effects of multiple substituents. chemistrysteps.com For instance, the methoxy group directs ortho and para to itself (positions 2 and 5), while the methanesulfonyl group directs meta to itself (positions 2 and 6). The protonated amino group would direct to positions 5 and 3. Studying the outcomes of reactions under various pH conditions can help quantify the relative influence of these competing directive effects and provide insight into the transition states of the reaction pathway.

Infrared (IR) Spectroscopy

Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by vibrations from the anilinium, methoxy, and methanesulfonyl groups.

The protonated amino group (-NH₃⁺) of the anilinium ion gives rise to several distinct bands. The N-H stretching vibrations typically appear as a broad series of bands in the 2800-3200 cm⁻¹ region, often overlapping with C-H stretching bands. cdnsciencepub.com The broadening is a result of extensive hydrogen bonding in the solid state. Additionally, asymmetric and symmetric N-H bending (scissoring) modes are expected near 1600 cm⁻¹ and 1510 cm⁻¹, respectively. cdnsciencepub.com

The methanesulfonyl (-SO₂CH₃) group is characterized by strong, distinct stretching vibrations. The asymmetric (νₐₛ) and symmetric (νₛ) S=O stretching bands are typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The methoxy (-OCH₃) group would show C-H stretching vibrations just below 3000 cm⁻¹ and a characteristic C-O stretching band around 1250 cm⁻¹. Vibrations associated with the benzene ring, such as C=C stretching and C-H bending, would appear in the 1600-1400 cm⁻¹ and 900-690 cm⁻¹ regions, respectively. materialsciencejournal.org

Interactive Table: Expected IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Anilinium (-NH₃⁺)N-H Stretch2800 - 3200Strong, Broad
Anilinium (-NH₃⁺)N-H Asymmetric Bend~1600Medium-Strong
Anilinium (-NH₃⁺)N-H Symmetric Bend~1510Medium-Strong
Methanesulfonyl (-SO₂CH₃)S=O Asymmetric Stretch1350 - 1300Strong
Methanesulfonyl (-SO₂CH₃)S=O Symmetric Stretch1160 - 1120Strong
Methoxy (-OCH₃)C-O Stretch~1250Medium-Strong
Aromatic RingC=C Stretch1600 - 1450Medium-Weak
Aromatic RingC-H Bending (out-of-plane)900 - 690Medium-Strong

Correlating IR Spectra with Crystal Structure and Intermolecular Interactions

In the solid state, the vibrational frequencies observed in the IR spectrum are sensitive to the molecule's environment, particularly intermolecular interactions like hydrogen bonding. nih.gov For anilinium chlorides, the primary interaction is the hydrogen bond between the anilinium protons (N-H) and the chloride anion (Cl⁻). cdnsciencepub.com These N-H···Cl hydrogen bonds cause a significant broadening and red-shift (shift to lower wavenumber) of the N-H stretching bands compared to a non-hydrogen-bonded state. cdnsciencepub.com

The precise positions and shapes of the N-H stretching and bending bands can provide information about the strength and geometry of these hydrogen bonds within the crystal lattice. nih.gov In some aniline derivatives, multiple absorption bands can appear in the solid state due to the formation of distinct inter- or intramolecular hydrogen bonds. nih.gov The oxygen atoms of the methanesulfonyl group are also potential hydrogen bond acceptors, which could lead to more complex hydrogen bonding networks and further shifts in the vibrational frequencies of both the anilinium and sulfonyl groups. By comparing the solid-state IR spectrum with spectra in non-polar solvents (where intermolecular interactions are minimized), the extent of these interactions in the crystal can be evaluated.

X-ray Diffraction (XRD)

Single Crystal X-ray Structure Determination for Absolute Configuration and Conformation

Since the molecule is achiral, the determination of absolute configuration is not applicable. However, XRD analysis would reveal the preferred conformation of the molecule in the solid state. Key conformational parameters include the torsion angles defining the orientation of the methoxy and methanesulfonyl groups relative to the benzene ring. For instance, in related structures, steric and electronic effects dictate whether such groups are coplanar with or twisted out of the plane of the aromatic ring. acs.org The C-N bond length in the anilinium cation is expected to be longer (approx. 1.47 Å) than in neutral aniline (approx. 1.41 Å) due to the change in hybridization and loss of resonance of the nitrogen lone pair with the ring upon protonation. wikipedia.org

Analysis of Supramolecular Architecture and Hydrogen Bonding Networks in Crystalline Solids

XRD analysis is crucial for understanding the supramolecular architecture, which describes how molecules are arranged and interact in the crystal. researchgate.net In anilinium salts, hydrogen bonding is a primary directional force that governs the crystal packing. nih.gov For this compound, the anilinium group (-NH₃⁺) acts as a hydrogen bond donor, while the chloride ion (Cl⁻) is the primary acceptor. researchgate.net

Interactive Table: Comparative Crystallographic Data of a Related Anilinium Salt
Parameter4-Methoxyanilinium chlorideExpected for this compound
Crystal SystemMonoclinicDependent on packing, could be monoclinic or orthorhombic
Space GroupP2₁/cDependent on packing
Key H-Bond MotifN-H···ClN-H···Cl (primary), potential N-H···O or C-H···O (secondary)
Supramolecular Structure1D ladders forming 2D sheetsLikely extended 1D, 2D, or 3D network via H-bonds

Data for 4-Methoxyanilinium chloride from reference researchgate.net.

Impact of Molecular Functionalities on Crystal Packing

The three-dimensional arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by a delicate balance of intermolecular interactions. In the case of this compound and its derivatives, the interplay between the anilinium ion, the methoxy group, the methanesulfonyl group, and the chloride counter-ion is pivotal in defining the supramolecular architecture. The nature and directionality of hydrogen bonds, in conjunction with weaker interactions, are significantly influenced by the electronic and steric properties of these functional groups.

The presence of the methanesulfonyl (-SO2CH3) and methoxy (-OCH3) groups introduces additional layers of complexity and directionality to the crystal packing. The oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors and can compete with the chloride ion to form N-H···O hydrogen bonds. The orientation of the methanesulfonyl group relative to the anilinium moiety will influence which interactions dominate.

Furthermore, the methoxy group can also act as a weak hydrogen bond acceptor. More significantly, both the methanesulfonyl and methoxy groups can participate in weaker C-H···O and C-H···π interactions. These interactions, although weaker than conventional hydrogen bonds, play a crucial role in the fine-tuning of the crystal packing, influencing the orientation of molecules and the efficiency of space filling. The interplay of these varied intermolecular forces dictates the final crystal symmetry and unit cell parameters.

The substitution pattern on the aniline ring is a critical determinant of the supramolecular assembly. The relative positions of the methanesulfonyl and methoxy groups can lead to different intramolecular and intermolecular hydrogen bonding possibilities, which in turn can result in the formation of distinct polymorphic forms. Each polymorph would exhibit unique spectroscopic and diffraction characteristics due to the differences in molecular conformation and crystal packing.

A comprehensive analysis of the crystal structure of this compound would require single-crystal X-ray diffraction data. Such an analysis would provide precise information on bond lengths, bond angles, and the specific geometry of the intermolecular interactions. This data, presented in the table below, would be essential for a complete understanding of the structure-directing roles of the individual functional groups.

Interaction Type Donor Acceptor Distance (Å) **Angle (°) **
Hydrogen BondN-HClData not availableData not available
Hydrogen BondN-HO (Sulfonyl)Data not availableData not available
Weak InteractionC-HO (Methoxy)Data not availableData not available
Weak InteractionC-Hπ-systemData not availableData not available
No specific crystallographic data for this compound was found in the public domain.

Computational Chemistry and Theoretical Studies on 4 Methanesulfonyl 3 Methoxyaniline Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the energy of the molecule based on its electron density. This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For a molecule like 4-methanesulfonyl-3-methoxyaniline (B1370894), DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry and predict various electronic properties. researchgate.net These calculations can also be used to simulate vibrational spectra (FT-IR and FT-Raman), which can be compared with experimental data to confirm the molecular structure. researchgate.net The fundamental vibrational frequencies and the intensity of the vibrational bands can be evaluated, and a detailed assignment of the observed spectral bands can be made. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for a Substituted Aniline (B41778) (Example)

PropertyCalculated Value
Total EnergyValue in Hartrees
Dipole MomentValue in Debye
Highest Occupied Molecular Orbital (HOMO) EnergyValue in eV
Lowest Unoccupied Molecular Orbital (LUMO) EnergyValue in eV
HOMO-LUMO GapValue in eV

Note: This table presents the types of data obtained from DFT calculations; specific values for 4-methanesulfonyl-3-methoxyaniline hydrochloride require a dedicated computational study.

Molecular Orbital Analysis and Charge Distribution Studies

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is crucial for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

DFT calculations can provide detailed information about the spatial distribution and energy levels of these frontier molecular orbitals. For substituted anilines, the distribution of HOMO and LUMO often reveals the influence of the substituents on the electronic properties of the aromatic ring and the amino group.

Charge distribution studies, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can be performed to determine the partial atomic charges on each atom in the molecule. This information is valuable for understanding the molecule's polarity, electrostatic potential, and sites susceptible to electrophilic or nucleophilic attack.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the three-dimensional structure and dynamic behavior of molecules.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, such as the methoxy (B1213986) and methanesulfonyl groups in 4-methanesulfonyl-3-methoxyaniline, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. By systematically rotating the rotatable bonds and calculating the potential energy at each step, an energy landscape can be generated. The minima on this landscape correspond to stable conformations. These studies are crucial for understanding how the molecule's shape influences its physical and chemical properties.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, the packing of molecules is governed by intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions in a crystal lattice. nih.govnih.gov The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, and it is colored according to the types and strengths of intermolecular contacts.

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Substituted Aniline Derivative

Contact TypeContribution (%)
H···H44.1
C···H/H···C29.4
O···H/H···O17.3
Other9.2

Note: This table is based on data for N-[(Z)-(2-hydroxyphenyl)methylidene]aniline N-oxide and serves as an example of the data generated from a Hirshfeld surface analysis. nih.gov The specific contributions for this compound would depend on its crystal structure.

Reaction Mechanism Modeling

Computational chemistry can be used to model the mechanisms of chemical reactions, providing insights into the transition states and energy barriers involved. researchgate.net For a substituted aniline, potential reactions could include electrophilic aromatic substitution, oxidation, or reactions involving the amino group.

By modeling the reaction pathway, the geometries of reactants, transition states, and products can be determined. The activation energy for the reaction can be calculated, which is related to the reaction rate. These studies can help in understanding the reactivity of the molecule and in designing new synthetic routes. For instance, DFT calculations have been used to investigate the intramolecular radical addition to aniline derivatives and the mechanism of reaction between polyhalogenated nitrobutadienes and electron-deficient anilines. researchgate.netnih.gov

Transition State Calculations for Reaction Pathways

Transition state calculations are a cornerstone of computational chemistry, enabling the mapping of the energy landscape of a chemical reaction. These calculations identify the highest energy point along the reaction coordinate, known as the transition state, which is crucial for determining the reaction rate and mechanism. For this compound, such calculations would illuminate how it transforms into new chemical entities. This would involve modeling the breaking and forming of chemical bonds and calculating the associated energy barriers. At present, there are no specific published data or research articles detailing these calculations for this compound.

Elucidation of Selectivity and Reactivity Profiles

The selectivity and reactivity of a chemical compound are determined by its electronic and steric properties. Computational studies, often employing methods like Density Functional Theory (DFT), can elucidate these profiles by mapping electron density, identifying nucleophilic and electrophilic sites, and calculating molecular orbital energies. This information helps predict how and where a molecule will react. A thorough computational analysis of this compound would provide a detailed understanding of its reactivity with other chemical species and the factors governing the formation of specific products (regioselectivity and stereoselectivity). However, the scientific literature does not currently contain such a specific analysis for this molecule.

Role of 4 Methanesulfonyl 3 Methoxyaniline Hydrochloride As a Precursor in Organic Synthesis

Building Block for Complex Aromatic Systems

The reactivity of the primary amino group on the aniline (B41778) ring is central to its function as a building block. This group can readily participate in a multitude of classic and modern organic reactions, allowing for its incorporation into larger, more complex aromatic and heterocyclic systems.

The primary amine functionality of 4-methanesulfonyl-3-methoxyaniline (B1370894) is a versatile handle for elaboration. Standard aniline chemistry can be employed to generate a vast array of derivatives. Reactions such as N-alkylation, N-arylation, acylation, and reductive amination allow for the introduction of diverse substituents, modifying the molecule's steric and electronic properties.

Furthermore, the compound is an ideal precursor for the synthesis of novel sulfonamides. Sulfonamides are a significant class of compounds in medicinal chemistry, known for their broad-spectrum antibacterial properties and other therapeutic applications. mdpi.com The synthesis is typically achieved through the reaction of a primary amine with a sulfonyl chloride in the presence of a base. 4-Methanesulfonyl-3-methoxyaniline can be reacted with a wide variety of aryl or alkyl sulfonyl chlorides to produce a library of new sulfonamide derivatives, each bearing the core 4-methanesulfonyl-3-methoxyphenyl moiety.

Table 1: Reactions for Synthesizing Substituted Anilines and Sulfonamides
Reaction TypeReactantResulting Functional GroupSignificance
N-AcylationAcyl Halide / AnhydrideAmideCreates substituted amides with diverse R-groups.
SulfonylationSulfonyl Chloride (R-SO₂Cl)SulfonamideForms therapeutically important sulfonamide linkage. mdpi.com
Reductive AminationAldehyde / Ketone + Reducing AgentSecondary / Tertiary AmineBuilds complex N-alkyl substituted anilines.

Aniline and its derivatives are fundamental starting materials for the construction of numerous nitrogen-containing heterocyclic rings, which form the core of many natural products and pharmaceuticals.

Pyrroles: N-substituted pyrroles can be readily synthesized using 4-methanesulfonyl-3-methoxyaniline as the primary amine source via the Clauson–Kaas reaction. beilstein-journals.org This well-established method involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst. This reaction provides a direct and efficient route to pyrrole (B145914) derivatives where the aniline moiety is attached to the nitrogen atom of the pyrrole ring. beilstein-journals.org

Indoles: The indole (B1671886) scaffold is a privileged structure in medicinal chemistry. While the classic Fischer indole synthesis requires a hydrazine (B178648) derivative, numerous modern methods utilize anilines as precursors. nih.gov For instance, multi-component reactions or transition-metal-catalyzed cyclizations can construct the indole ring system from appropriately substituted anilines. researchgate.netnih.gov By leveraging these advanced synthetic strategies, 4-methanesulfonyl-3-methoxyaniline can be incorporated into novel indole frameworks, leading to compounds with potential biological activity.

Thiazinanes are six-membered heterocyclic compounds containing both nitrogen and sulfur, which are of interest in medicinal chemistry. nih.govsemanticscholar.org The synthesis of 1,3-thiazinane (B8806883) derivatives can be accomplished through multi-component reactions. A common approach involves the condensation of an amine, an aldehyde, and a sulfur-containing component like 3-mercaptopropionic acid. mdpi.com In this context, 4-methanesulfonyl-3-methoxyaniline can serve as the amine component, reacting in a one-pot procedure to form highly substituted thiazinane structures.

Imidazoles: The imidazole (B134444) ring is another vital heterocycle found in many bioactive molecules. nih.gov Its synthesis can be achieved through various pathways, including the Van Leusen imidazole synthesis, which utilizes a tosylmethyl isocyanide (TosMIC) reagent. nih.gov Alternatively, other multi-component strategies can construct the imidazole ring by combining an amine, an aldehyde, and other building blocks. The primary amine of 4-methanesulfonyl-3-methoxyaniline allows it to be readily integrated as a key component in such syntheses.

Tetrazoles: Tetrazoles are often used in medicinal chemistry as bioisosteres for carboxylic acids. nih.gov A standard and highly effective method for synthesizing 1-substituted tetrazoles involves the reaction of a primary amine, triethyl orthoformate, and sodium azide. nih.govoiccpress.com 4-Methanesulfonyl-3-methoxyaniline is an excellent substrate for this reaction, providing a direct route to 1-(4-methanesulfonyl-3-methoxyphenyl)-1H-tetrazole derivatives.

Table 2: Heterocyclic Synthesis Pathways
HeterocycleGeneral MethodKey Reagents
PyrroleClauson-Kaas Synthesis2,5-Dimethoxytetrahydrofuran, Acid Catalyst beilstein-journals.org
IndoleMulti-component ReactionsVarious (e.g., alkynes, carbonyls) researchgate.netnih.gov
ThiazinaneMulti-component CondensationAldehyde, 3-Mercaptopropionic Acid mdpi.com
ImidazoleMulti-component ReactionsAldehyde, TosMIC, etc. nih.gov
Tetrazole[3+2] CycloadditionTriethyl Orthoformate, Sodium Azide nih.govoiccpress.com

Preparation of Functionalized Derivatives for Materials Science Investigations

Exploration of Structure-Property Relationships in Novel Materials

The complete absence of data on this specific chemical compound within the context of materials science and polymer chemistry prevents the generation of a scientifically accurate and informative article based on the provided outline. Information is available for structurally related compounds, such as various isomers of anisidine and other substituted anilines; however, per the strict instructions to focus solely on 4-methanesulfonyl-3-methoxyaniline hydrochloride, this information cannot be used.

Future Directions and Emerging Research Avenues for 4 Methanesulfonyl 3 Methoxyaniline Hydrochloride

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The ongoing quest for more efficient and selective methods to synthesize 4-methanesulfonyl-3-methoxyaniline (B1370894) hydrochloride is a significant focus of contemporary chemical research. Traditional synthetic pathways are often multi-step processes that can be improved in terms of yield, atom economy, and environmental impact.

Current research is actively exploring the use of advanced catalytic systems to streamline the synthesis. For instance, palladium-catalyzed cross-coupling reactions are being investigated to form key carbon-sulfur and carbon-nitrogen bonds with high precision. The development of novel ligands and more active catalysts aims to reduce reaction times and the amount of catalyst required, thereby making the process more cost-effective and sustainable.

Another promising area is the application of continuous flow chemistry. This technology offers superior control over reaction parameters such as temperature and mixing, leading to higher yields and purities. Flow synthesis also enhances safety, particularly when dealing with hazardous reagents or intermediates, and allows for easier scalability from laboratory to industrial production.

The principles of green chemistry are also being applied to devise more environmentally benign synthetic routes. This includes the use of greener solvents, the development of catalytic reactions that minimize waste, and the exploration of bio-catalysis as a highly selective and sustainable alternative to traditional chemical transformations.

Synthetic StrategyKey AdvantagesResearch Focus
Advanced CatalysisHigh selectivity, improved efficiencyDevelopment of novel ligands and more active catalysts
Continuous Flow SynthesisEnhanced control, safety, and scalabilityOptimization of reaction conditions in flow reactors
Green ChemistryReduced environmental impact, sustainabilityUse of benign solvents and biocatalysis

Exploration of Stereoselective Syntheses Involving the Compound

While 4-methanesulfonyl-3-methoxyaniline hydrochloride is an achiral molecule, its utility as a building block in the synthesis of chiral molecules is a burgeoning field of study. The development of stereoselective methods to incorporate this aniline (B41778) derivative into complex, three-dimensional structures is of great interest for materials science and asymmetric catalysis.

One avenue of research involves using the aniline as a nucleophile in asymmetric addition reactions. Through the use of chiral catalysts, it is possible to control the stereochemical outcome when the amino group of 4-methanesulfonyl-3-methoxyaniline adds to a prochiral substrate, leading to the formation of enantioenriched products.

Furthermore, the compound can serve as a directing group in asymmetric C-H activation reactions. The substituents on the aromatic ring can influence the regioselectivity and stereoselectivity of metal-catalyzed functionalization of C-H bonds, enabling the precise introduction of new chiral centers. This approach offers an efficient way to build molecular complexity from relatively simple starting materials.

Advanced Spectroscopic Characterization in Non-Standard States (e.g., Solution-State Dynamics)

To fully understand and predict the behavior of this compound in various chemical processes, advanced spectroscopic techniques are being employed to study its properties in non-standard states, such as in solution. These methods provide insights into its dynamic behavior and intermolecular interactions.

Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy is a powerful tool for elucidating the conformation and interactions of the molecule in different solvents. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between atoms, providing information about the molecule's three-dimensional structure in solution.

Time-resolved spectroscopic methods are also being used to probe the excited-state dynamics of the compound and its derivatives. By studying how the molecule behaves upon absorption of light, researchers can gain a deeper understanding of its photophysical properties, which is crucial for its potential application in new materials.

Spectroscopic MethodInformation Obtained
2D NMR SpectroscopySolution-state conformation and intermolecular interactions
Time-Resolved SpectroscopyExcited-state dynamics and photophysical properties

Integration with Machine Learning for Retrosynthesis and Reaction Prediction

The intersection of artificial intelligence and chemistry is opening up new possibilities for the synthesis of molecules like this compound. Machine learning (ML) algorithms can be trained on vast datasets of chemical reactions to predict optimal synthetic routes and reaction outcomes.

In the realm of retrosynthesis, ML models can analyze the structure of the target molecule and propose a step-by-step synthetic plan, often uncovering novel and more efficient pathways that might not be immediately obvious to a human chemist. This has the potential to significantly accelerate the design and optimization of synthetic strategies.

Machine learning is also being applied to reaction prediction. Given a set of starting materials and reagents, these models can predict the likely products and their yields. This predictive capability allows for the in-silico screening of numerous potential reactions, saving time and resources in the laboratory.

Application in the Synthesis of New Chemical Probes for Academic Study (excluding biological applications)

The unique electronic and structural features of this compound make it an attractive starting point for the design of novel chemical probes for non-biological academic research. These probes can be used to study a variety of chemical and physical phenomena.

One area of application is in the development of chemosensors. By incorporating the 4-methanesulfonyl-3-methoxyaniline moiety into a larger molecular structure, it is possible to create sensors that can selectively detect specific ions or molecules. The electronic properties of the methoxy (B1213986) and methanesulfonyl groups can be fine-tuned to optimize the sensor's sensitivity and selectivity.

Another application is in the synthesis of new solvatochromic dyes. These are molecules whose color changes depending on the polarity of the surrounding solvent. The inherent polarity of the 4-methanesulfonyl-3-methoxyaniline structure can be harnessed to create dyes that are sensitive probes of their local environment, which is valuable for materials characterization.

Furthermore, this compound can serve as a precursor for the synthesis of new ligands for coordination chemistry. The aniline nitrogen can bind to metal ions, and the substituents on the aromatic ring can be modified to create ligands with tailored properties for use in catalysis or as new materials with interesting optical or electronic properties.

Q & A

Q. What are the key synthetic routes for 4-methanesulfonyl-3-methoxyaniline hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via sulfonation and nucleophilic substitution. A typical approach involves reacting aniline derivatives with methanesulfonyl chloride under controlled conditions. For example:

  • Sulfonation : Introduce the methanesulfonyl group using methanesulfonic acid or its derivatives in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions .
  • Acid Hydrolysis : Post-sulfonation, hydrolysis with concentrated HCl (e.g., 3 equiv. at 72°C for 4 hours) yields the hydrochloride salt .

Q. Optimization Strategies :

  • Temperature Control : Maintain sub-10°C during sulfonation to prevent decomposition.
  • Catalysts : Use Lewis acids (e.g., AlCl₃) to enhance sulfonation efficiency .
  • Purification : Recrystallize from ethanol/water mixtures to achieve >98% purity .

Q. Table 1: Key Physical Properties

PropertyValueSource
Melting Point243–245°C
Molecular FormulaC₇H₁₀ClNO₃S
CAS RN177662-76-9

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Employ a multi-technique approach:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and compare retention times against certified standards .
  • NMR Spectroscopy : Confirm the methanesulfonyl (δ 3.1–3.3 ppm, singlet) and methoxy (δ 3.8 ppm, singlet) groups via ¹H/¹³C NMR .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 208.1 .
  • Melting Point Analysis : A sharp mp within 243–245°C indicates high purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data between synthetic batches?

Methodological Answer: Contradictions in NMR or HPLC profiles often arise from:

  • By-Products : Unreacted intermediates (e.g., incomplete sulfonation) may co-elute. Use preparative HPLC to isolate impurities .
  • Solvent Artifacts : Residual solvents (e.g., THF) can distort NMR signals. Dry samples under vacuum (40°C, 24 hours) .
  • Tautomerism : Check for pH-dependent structural changes using 2D NMR (e.g., HSQC, COSY) .

Q. Table 2: Common Analytical Challenges

IssueResolution StrategyEvidence
Broad NMR PeaksDeuterate samples in D₂O
HPLC Co-elutionGradient elution (5→95% acetonitrile)

Q. What strategies mitigate side reactions during the sulfonation step?

Methodological Answer:

  • Stoichiometry : Use a 1.2:1 molar ratio of methanesulfonyl chloride to aniline to ensure complete reaction .
  • pH Control : Add NaHCO₃ (pH 8–9) to neutralize HCl by-products and prevent acid-catalyzed degradation .
  • Protecting Groups : Temporarily protect the amine group with Boc anhydride before sulfonation .

Q. How can researchers analyze and quantify trace impurities in this compound?

Methodological Answer:

  • HPLC-MS/MS : Detect impurities at ppm levels using a Q-TOF mass spectrometer .
  • Reference Standards : Compare against EP/Pharmaceutical-grade impurity standards (e.g., articaine-related impurities) .
  • Forced Degradation : Expose the compound to heat (60°C, 72 hours) and light (UV, 48 hours) to identify degradation products .

Q. What eco-friendly modifications can improve the synthesis scalability?

Methodological Answer:

  • Solvent Replacement : Substitute dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent .
  • Flow Chemistry : Use continuous reactors to enhance yield (>85%) and reduce waste .
  • Catalytic Recycling : Immobilize Lewis acids (e.g., FeCl₃ on silica) for reuse across multiple batches .

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